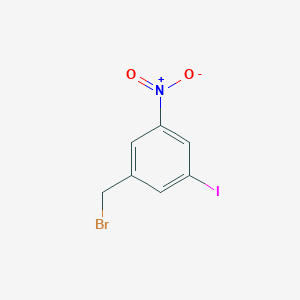

3-Iodo-5-nitrobenzyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Iodo-5-nitrobenzyl bromide: is an organic compound with the molecular formula C7H5BrINO2 It is a derivative of benzyl bromide, where the benzene ring is substituted with an iodine atom at the third position and a nitro group at the fifth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Iodo-5-nitrobenzyl bromide typically involves a multi-step process:

Nitration: The starting material, benzyl bromide, undergoes nitration to introduce the nitro group at the meta position relative to the bromomethyl group. This is achieved using a mixture of concentrated nitric acid and sulfuric acid.

Iodination: The nitrobenzyl bromide is then subjected to iodination. This step involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position.

Purification: The final product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

3-Iodo-5-nitrobenzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the benzyl bromide moiety is highly reactive and can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.

Electrophilic Aromatic Substitution: The nitro and iodine substituents on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions to avoid over-substitution.

Reduction: Catalysts like palladium on carbon or platinum oxide are used in hydrogenation reactions, while metal hydrides like lithium aluminum hydride are used in non-catalytic reductions.

Major Products:

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Electrophilic Aromatic Substitution: Products include dinitro compounds, sulfonated derivatives, and polyhalogenated compounds.

Reduction: The major product is the corresponding amine derivative.

Aplicaciones Científicas De Investigación

Chemistry:

3-Iodo-5-nitrobenzyl bromide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology:

In biological research, this compound is used to study the effects of halogenated and nitro-substituted aromatic compounds on biological systems. It is also used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

Medicine:

This compound is investigated for its potential use in drug development. Its derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.

Mecanismo De Acción

The mechanism of action of 3-Iodo-5-nitrobenzyl bromide involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The nitro and iodine substituents on the benzene ring influence the compound’s reactivity and selectivity in electrophilic aromatic substitution reactions.

Molecular Targets and Pathways:

Nucleophilic Substitution: The bromomethyl group is the primary site for nucleophilic attack, leading to the formation of new covalent bonds.

Electrophilic Aromatic Substitution: The nitro and iodine groups direct the incoming electrophiles to specific positions on the benzene ring, influencing the regioselectivity of the reactions.

Comparación Con Compuestos Similares

3-Bromo-5-nitrobenzyl bromide: Similar structure but with a bromine atom instead of iodine.

3-Iodo-4-nitrobenzyl bromide: Similar structure but with the nitro group at the para position.

3-Iodo-5-chlorobenzyl bromide: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness:

3-Iodo-5-nitrobenzyl bromide is unique due to the presence of both iodine and nitro substituents on the benzene ring. This combination of substituents imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and research applications.

Actividad Biológica

3-Iodo-5-nitrobenzyl bromide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound belongs to the class of nitrobenzyl compounds, which are known for their reactivity and biological significance. The synthesis typically involves the bromination of 3-iodo-5-nitrobenzene under controlled conditions, often utilizing nucleophilic substitution reactions to achieve high yields.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that nitro compounds, including this compound, exhibit potent antimicrobial properties. They have been shown to inhibit the growth of various bacterial strains and fungi by disrupting cellular processes and inducing oxidative stress .

2. Anti-inflammatory Effects

Nitrobenzyl derivatives have been studied for their anti-inflammatory properties. For instance, compounds similar to this compound have been identified as inhibitors of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial mediators in inflammatory pathways .

3. Anticancer Potential

The compound has demonstrated anticancer activity in vitro against several cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell survival and death .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Nitric Oxide Production : The compound may enhance nitric oxide production, which plays a dual role in inflammation and tumor progression.

- Reactive Oxygen Species (ROS) : It is suggested that the generation of ROS contributes to its antimicrobial and anticancer effects by causing oxidative damage to cellular components.

- Enzyme Inhibition : The inhibition of key enzymes involved in inflammatory responses is another critical mechanism by which this compound exerts its effects .

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental models:

- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

- Anti-inflammatory Activity : In a murine model of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory therapeutic .

- Cancer Cell Lines : In vitro studies revealed that this compound induced apoptosis in human breast cancer cells (MCF-7) through caspase activation pathways, suggesting a promising avenue for cancer therapy .

Data Summary

Propiedades

IUPAC Name |

1-(bromomethyl)-3-iodo-5-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGPAZNWDKJFOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])I)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.